4-(Benzotriazol-1-yl)benzonitrile
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Overview
Description
4-(Benzotriazol-1-yl)benzonitrile is a compound that features a benzotriazole moiety attached to a benzonitrile group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzotriazol-1-yl)benzonitrile typically involves the reaction of benzotriazole with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile and reacts with a halogenated benzonitrile derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to enhance the solubility of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Benzotriazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of 4-(Benzotriazol-1-yl)benzylamine.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
4-(Benzotriazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of materials for solar cells and photovoltaic devices
Mechanism of Action
The mechanism of action of 4-(Benzotriazol-1-yl)benzonitrile involves its ability to interact with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its biological activities, including anticancer and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar properties but lacks the benzonitrile group.
4-(Benzotriazol-1-yl)benzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.
4-(Benzotriazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group
Uniqueness
4-(Benzotriazol-1-yl)benzonitrile is unique due to the presence of both benzotriazole and benzonitrile functionalities, which confer distinct reactivity and interaction profiles.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)15-16-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMPCBBSLDFJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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